(2R,3S,4S,5R)-5-(hydroxymethyl)-2-((trimethylsilyloxy)methyl)tetrahydrofuran-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl-D(-)fructose is a derivative of D-fructose, a ketohexose sugar. The compound is characterized by the presence of trimethylsilyl groups, which are functional groups consisting of three methyl groups bonded to a silicon atom. These groups are often used in organic chemistry to protect hydroxyl groups during chemical reactions, making the compound more volatile and amenable to analysis by techniques such as gas chromatography and mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trimethylsilyl-D(-)fructose typically involves the silylation of D-fructose. This process can be carried out using reagents such as trimethylsilyl chloride or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). The reaction is usually conducted in an anhydrous solvent like pyridine or acetonitrile, under mild conditions to prevent degradation of the sugar .
Industrial Production Methods: In an industrial setting, the production of trimethylsilyl-D(-)fructose can be automated to enhance efficiency and reproducibility. Automated systems use robotic autosamplers to add reagents, stir, heat, and inject samples into the gas chromatography system. This method reduces human intervention and improves the stability of the derivatized product .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl-D(-)fructose primarily undergoes substitution reactions where the trimethylsilyl groups can be replaced by other functional groups. It can also participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the trimethylsilyl groups .
Common Reagents and Conditions: Common reagents used in the reactions of trimethylsilyl-D(-)fructose include trimethylsilyl chloride, MSTFA, and other silylating agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Major Products: The major products formed from the reactions of trimethylsilyl-D(-)fructose are typically other silylated derivatives or compounds where the trimethylsilyl groups have been replaced by other functional groups .
Scientific Research Applications
Trimethylsilyl-D(-)fructose is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as a derivatizing agent to make compounds more volatile for analysis by gas chromatography and mass spectrometry. In biology, it is used in metabolomics studies to analyze metabolic changes in biological systems .
In medicine, trimethylsilyl-D(-)fructose can be used to study carbohydrate metabolism and the effects of various treatments on metabolic pathways. In industry, it is used in the production of various silylated compounds and as a reagent in organic synthesis .
Mechanism of Action
The mechanism by which trimethylsilyl-D(-)fructose exerts its effects is primarily through the protection of hydroxyl groups. The trimethylsilyl groups prevent unwanted side reactions by temporarily blocking reactive sites on the molecule. This allows for more controlled and specific chemical reactions to occur .
Molecular Targets and Pathways: The primary molecular targets of trimethylsilyl-D(-)fructose are the hydroxyl groups on the sugar molecule. By protecting these groups, the compound can influence various metabolic pathways, particularly those involving carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to trimethylsilyl-D(-)fructose include other silylated sugars such as trimethylsilyl-D-glucose and trimethylsilyl-D-galactose. These compounds also feature trimethylsilyl groups and are used for similar purposes in chemical analysis and synthesis .
Uniqueness: What sets trimethylsilyl-D(-)fructose apart from its counterparts is its specific structure as a ketohexose, which imparts unique reactivity and stability. This makes it particularly useful in studies involving ketose sugars and their metabolic pathways .
Properties
Molecular Formula |
C9H20O6Si |
---|---|
Molecular Weight |
252.34 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-(trimethylsilyloxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C9H20O6Si/c1-16(2,3)14-5-9(13)8(12)7(11)6(4-10)15-9/h6-8,10-13H,4-5H2,1-3H3/t6-,7-,8+,9-/m1/s1 |
InChI Key |
BFFVDQKQNBBUDO-LURQLKTLSA-N |
Isomeric SMILES |
C[Si](C)(C)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C[Si](C)(C)OCC1(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.